Cas no 111058-33-4 (Ethyl (R)-(+)-Glycidate)
Ethyl (R)-(+)-Glycidate Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxiranecarboxylicacid, ethyl ester, (2R)-
- Ethyl (2R)-2,3-Epoxypropanoate
- Ethyl (R)-(+)-Glycidate
- (+)-ethyl (2R)-OXIRANECARBOXYLATE
- (R)-(+)-ethyl GLYCIDATE
- ethyl (2R)-oxirane-2-carboxylate
- ETHYL(2R)-2,3-EPOXYPROPANOATE-CHEMMVP
- (R)-ETHYL OXIRANE-2-CARBOXYLATE
- Ethyl (R)-(+)-2,3-epoxypropanoate
- Ethyl (2R)-2,3-epoxypropanoate,97%
- Ethyl (2R)-2,3-epoxypropanoate, 97% 500MG
- ETHYL(2R)-2,3-EPOXYPROPANOATE
- 111058-33-4
- MFCD00062872
- LSGWSXRILNPXKJ-SCSAIBSYSA-N
- AMY31967
- ethyl (R)-oxirane-2-carboxylate
- AKOS015909017
- Ethyl-(2R)-2,3-epoxypropionate
- oxirane-2(R)-carboxylic acid ethyl ester
- AS-30251
- ethyl 2(R)-epoxypropanoate
- CS-0129136
- SCHEMBL3039889
- (R)-ethyloxirane-2-carboxylate
- ethyl-(2r)-2,3-epoxyproprionate
- Z1255372614
- DTXSID80363761
- EN300-6981189
-
- MDL: MFCD00062872
- Inchi: 1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1
- InChI Key: LSGWSXRILNPXKJ-SCSAIBSYSA-N
- SMILES: O1C[C@@H]1C(=O)OCC
Computed Properties
- Exact Mass: 116.04734
- Monoisotopic Mass: 116.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Color/Form: Not available
- Boiling Point: 68-69 ºC
- Flash Point: 45 ºC
- Refractive Index: 1.419-1.421
- PSA: 38.83
- Solubility: Not available
Ethyl (R)-(+)-Glycidate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E918520-500mg |
Ethyl (R)-(+)-Glycidate |
111058-33-4 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | E918520-5g |
Ethyl (R)-(+)-Glycidate |
111058-33-4 | 5g |
$ 1800.00 | 2023-09-07 | ||
| abcr | AB459520-250 mg |
(R)-Ethyl oxirane-2-carboxylate; . |
111058-33-4 | 250MG |
€444.00 | 2023-07-18 | ||
| abcr | AB459520-1 g |
(R)-Ethyl oxirane-2-carboxylate; . |
111058-33-4 | 1g |
€1,013.10 | 2023-07-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO458-200mg |
Ethyl (R)-(+)-Glycidate |
111058-33-4 | 95% | 200mg |
1606.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO458-50mg |
Ethyl (R)-(+)-Glycidate |
111058-33-4 | 95% | 50mg |
642.0CNY | 2021-07-14 | |
| Apollo Scientific | OR472010-100mg |
Ethyl (2R)-2,3-epoxypropanoate |
111058-33-4 | 95% | 100mg |
£172.00 | 2025-02-20 | |
| Apollo Scientific | OR472010-250mg |
Ethyl (2R)-2,3-epoxypropanoate |
111058-33-4 | 95% | 250mg |
£258.00 | 2025-02-20 | |
| Apollo Scientific | OR472010-1g |
Ethyl (2R)-2,3-epoxypropanoate |
111058-33-4 | 95% | 1g |
£645.00 | 2025-02-20 | |
| Chemenu | CM554817-100mg |
Ethyl (R)-oxirane-2-carboxylate |
111058-33-4 | 95%+ | 100mg |
$183 | 2023-03-07 |
Ethyl (R)-(+)-Glycidate Suppliers
Ethyl (R)-(+)-Glycidate Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Ethyl (R)-(+)-Glycidate
Recent Advances in the Application of Ethyl (R)-(+)-Glycidate (CAS 111058-33-4) in Chemical Biology and Pharmaceutical Research
Ethyl (R)-(+)-Glycidate (CAS 111058-33-4) is a chiral glycidic acid ester that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the asymmetric synthesis of various pharmacologically active compounds, including beta-blockers, antiviral agents, and other chiral drugs. This research brief aims to provide an overview of the latest advancements related to Ethyl (R)-(+)-Glycidate, focusing on its synthetic methodologies, biological applications, and potential therapeutic implications.
One of the most notable developments in the use of Ethyl (R)-(+)-Glycidate is its application in the enantioselective synthesis of pharmaceutical intermediates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of (R)-Epinephrine precursors, showcasing improved yield and enantiomeric purity compared to traditional methods. The study employed a novel biocatalytic approach using engineered lipases, which significantly enhanced the efficiency of the glycidate ester hydrolysis step. This advancement not only streamlines the production process but also aligns with the growing demand for sustainable and green chemistry practices in pharmaceutical manufacturing.
In addition to its synthetic applications, Ethyl (R)-(+)-Glycidate has been investigated for its potential biological activities. Recent in vitro studies have explored its role as a modulator of cytochrome P450 enzymes, which are critical in drug metabolism. Preliminary findings suggest that derivatives of Ethyl (R)-(+)-Glycidate may influence the activity of CYP3A4, a key enzyme involved in the metabolism of approximately 50% of clinically used drugs. These findings, published in Bioorganic & Medicinal Chemistry Letters, open new avenues for the development of enzyme inhibitors or activators that could optimize drug pharmacokinetics.
Another significant area of research involves the use of Ethyl (R)-(+)-Glycidate in the development of prodrugs. A 2024 study in Molecular Pharmaceutics reported the design of glycidate-based prodrugs for improved delivery of antiviral agents. The researchers utilized the glycidate moiety to enhance the lipophilicity and membrane permeability of nucleoside analogs, resulting in increased bioavailability and targeted delivery to infected cells. This approach holds promise for the treatment of viral infections, particularly those resistant to conventional therapies.
Despite these advancements, challenges remain in the large-scale production and application of Ethyl (R)-(+)-Glycidate. Issues such as cost-effective synthesis, stability under physiological conditions, and potential toxicity of its derivatives require further investigation. Ongoing research is focused on addressing these limitations through innovative synthetic strategies and comprehensive toxicological assessments. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive progress in this area, paving the way for broader clinical applications.
In conclusion, Ethyl (R)-(+)-Glycidate (CAS 111058-33-4) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications in asymmetric synthesis, enzyme modulation, and prodrug development underscore its versatility and potential for future drug discovery. As research progresses, it is anticipated that new methodologies and therapeutic applications will emerge, further solidifying its role in the advancement of medicinal chemistry.
111058-33-4 (Ethyl (R)-(+)-Glycidate) Related Products
- 111058-32-3(methyl (2R)-oxirane-2-carboxylate)
- 4538-50-5(methyl oxirane-2-carboxylate)
- 126433-46-3(2-Oxiranecarboxylicacid, 2-ethoxyethyl ester)
- 62527-80-4(Propanedioic acid, propoxy-, dipropyl ester)
- 5468-23-5(Diethyl acetoxymalonate)
- 4660-80-4(Ethyl 2,3-epoxypropanoate)
- 118712-39-3(methyl (2S)-oxirane-2-carboxylate)
- 118623-63-5((2S)-2-Oxiranecarboxylic Acid Butyl Ester)
- 110994-89-3(Butyl (2R)-Glycidate)
- 111058-34-5(ethyl (2S)-oxirane-2-carboxylate)